1-(Aminomethyl)-4-chloronaphthalene
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Overview
Description
1-(Aminomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a chlorine atom at the fourth position
Preparation Methods
The synthesis of 1-(Aminomethyl)-4-chloronaphthalene can be achieved through several routes. One common method involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a secondary amine under acidic conditions. This reaction introduces the aminomethyl group onto the naphthalene ring. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or halogenation, to achieve the desired substitution pattern efficiently .
Chemical Reactions Analysis
1-(Aminomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Scientific Research Applications
1-(Aminomethyl)-4-chloronaphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Aminomethyl)-4-chloronaphthalene can be compared with other similar compounds, such as:
1-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine.
1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
1-(Aminomethyl)-4-methylnaphthalene:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI Key |
ZFKCNJOENKQRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CN |
Origin of Product |
United States |
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